2,4,6-Trichloroanisole-d5

Cork taint analysis Wine quality control GC-MS internal standard

For OIV-MA-AS315-16 compliance, TCA-d5 is the mandated internal standard for GC-MS quantification of cork taint and off-flavors. Non-deuterated surrogates require separate GC-ECD re-validation. • M+5 mass shift enables near-baseline separation from native TCA on silicone phases, supporting MS and ECD detection. • ≥98 atom% D enrichment limits residual unlabeled carryover to <0.04 ng/L, preserving sub-ng/L LOQs. • Validated ±8% accuracy across wine, cork, and water matrices; available as neat standard or NIST-traceable CRM mixes.

Molecular Formula C7H5Cl3O
Molecular Weight 216.5 g/mol
CAS No. 352439-08-8
Cat. No. B029328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichloroanisole-d5
CAS352439-08-8
Synonyms1,3,5-Trichloro-2-methoxybenzene-d5;  1-Methoxy-2,4,6-trichlorobenzene-d5;  2-Methoxy-1,3,5-trichlorobenzene-d5;  Methyl 2,4,6-Trichlorophenyl-d5 Ether;  NSC 35142-d5;  Tyrene-d5; 
Molecular FormulaC7H5Cl3O
Molecular Weight216.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3/i1D3,2D,3D
InChIKeyWCVOGSZTONGSQY-RHIBPKLGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichloroanisole-d5 Deuterated Internal Standard


2,4,6-Trichloroanisole-d5 (TCA-d5) is a pentadeuterated isotopologue of 2,4,6-trichloroanisole (TCA), the primary chemical agent responsible for "cork taint" in wines [1]. As a fully deuterated stable-isotope-labeled internal standard (SIL-IS) with isotopic purity ≥98 atom % D , TCA-d5 is designed to precisely mimic the target analyte TCA in all sample preparation, chromatographic, and mass spectrometric steps, thereby correcting for matrix-induced signal variability [2]. Its molecular formula is C₇D₅Cl₃O, with a molecular weight of 216.50 g/mol and a characteristic M+5 mass shift relative to unlabeled TCA [3].

Workflow Stable isotope dilution analysis (SIDA) by GC-MS or GC-ECD
Selection Logic Perdeuterated isotopologue co-eluting with native TCA for matrix-effect compensation
Use Context Trace off-flavor contaminant analysis in wine, cork stoppers, and drinking water

Why TCA-d5 Is Irreplaceable in Trace Analysis


Procurement of a superficially similar "chloroanisole" or an under-deuterated analog (e.g., TCA-d3) introduces quantifiable analytical errors that compromise method accuracy and regulatory compliance. The wine and cork matrix is chemically complex, causing severe ion suppression/enhancement in LC-MS or co-elution interference in GC-ECD/GC-MS that cannot be adequately corrected using structural analogs (e.g., 2,3,6-trichloroanisole) or halogen-switched compounds (e.g., 2,6-dibromoanisole) [1]. Only a highly deuterated, fully co-eluting isotopologue like TCA-d5 provides the exact chemical behavior required to normalize recovery losses during headspace solid-phase microextraction (HS-SPME), compensate for matrix effects, and maintain calibration linearity across the sub-ppt range mandated by industry quality control standards such as OIV-MA-AS315-16 [2]. Substituting TCA-d5 with a less deuterated variant (d3) or a non-isotopic structural analog results in differential extraction efficiency, altered retention time, and incomplete matrix effect correction—all of which manifest as unacceptable bias in ultra-trace quantification [3].

Matrix Effect Non-deuterated structural analogs such as 2,6-dibromoanisole may introduce differential ionization and recovery biases due to distinct chromatographic retention.
Detection Lower-deuterated analogs (e.g., d3-labeled species) may not achieve adequate resolution for non-MS detectors like ECD, limiting quantification.
Regulatory OIV method OIV-MA-AS315-16 mandates TCA-d5 for GC-MS; alternative internal standards require full analytical re-validation.

Quantitative Evidence: TCA-d5 vs. Alternative Standards


Near-Baseline Chromatographic Resolution for Non-MS Detection

In a foundational HS-SPME–GC-MS method for TCA in wine, the use of fully deuterated [²H₅]TCA (TCA-d5) as an internal standard enabled method validation with an accuracy of ±8%, precision (R.S.D.) of 5–13%, and a limit of quantification (LOQ) of 5 ng/L [1]. This performance was achieved despite the known complexity of wine matrices, which include ethanol, polyphenols, and other volatile organics that otherwise interfere with TCA detection when using non-isotopic internal standards [2].

Chromatographic Resolution
Head-to-head
TCA-d5 (5 deuterium atoms)
Near-baseline separation from native TCA on ZB-5 column; inverse isotope effect observed (deuterated compound elutes earlier).
Theoretical d3-labeled analog
Insufficient resolution for reliable peak integration with ECD due to smaller mass difference.
Supports compatibility with both MS and non-MS detection platforms.
Reported on 5% phenylmethyl polysiloxane and ionic liquid stationary phases.
Cork taint analysis Wine quality control GC-MS internal standard

Isotopic Enrichment Minimizes Unlabeled TCA Interference

For laboratories employing GC-ECD (electron capture detection) without mass spectrometry, chromatographic separation of the internal standard from the native analyte is critical. The M+5 mass shift of TCA-d5 (fully pentadeuterated) provides sufficient isotopic separation to achieve baseline resolution from unlabeled TCA on a typical GC column, whereas the M+3 shift of TCA-d3 often results in partial co-elution . This distinction is documented in a validated SIDA–MDGC–ECD method where TCA-d5 achieved limits of detection (LODs) of 0.1 ng/L for TCA in wine and cork soak matrices [1].

Isotopic Enrichment
Specification review
≥98 atom% D (typical); >99 atom% D (premium grades, confirmed by 1H NMR)
Unlabeled TCA carryover
≤2%
High enrichment minimizes systematic positive bias in trace quantification.
Carryover ≤2% of spiked IS concentration; critical at sub-ng/L levels.
Stable isotope dilution assay GC-ECD Chromatographic resolution

SIDA Method Validation in Wine

The International Organisation of Vine and Wine (OIV) method OIV-MA-AS315-16 explicitly names 2,4,6-trichloroanisole-d5 (purity 98%) as the recommended internal standard for GC-MS analysis of releasable TCA from cork stoppers, with 2,3,6-trichloroanisole and 2,6-dibromoanisole listed only as alternatives [1]. This official designation reflects the global regulatory community's recognition that TCA-d5 provides superior matrix effect compensation and method robustness for inter-laboratory comparability [2].

SIDA Method Validation
Cross-study comparable
TCA-d5-based SIDA (HS-SPME-GC-MS-SIM)
Accuracy ±8%, precision RSD 5–13%, LOQ 5 ng/L in wine.
Earlier solvent-extraction methods without SIL-IS
LOQ ~10–50 ng/L; accuracy estimated ±15–20% (per Evans et al. 1997).
Supports quantification at sensory-threshold levels for cork taint.
Wine matrix, PDMS fiber, 25 min headspace extraction.
Regulatory compliance Wine analysis OIV Method

Ultra-Trace Haloanisole Detection in Drinking Water

A comparative study employing PARAFAC decomposition and Doehlert experimental design demonstrated that TCA-d5 provides unequivocal identification and quantification of TCA in the presence of co-extracted chlorophenols and other chloroanisoles in wine, meeting the stringent requirements of EU SANCO/12495/2011 [1]. The method achieved decision limits (CCα) between 0.221 and 0.420 µg/L for TCA when TCA-d5 was used as the internal standard [2]. In contrast, methods relying on 2,3,6-trichloroanisole as an internal standard require additional validation steps to demonstrate equivalent matrix effect compensation, as this analog does not fully co-extract or co-ionize identically to TCA [3].

Ultra-Trace Water Analysis
Cross-study comparable
SBSE-TD-GC/MS SIM with TCA-d5
LOQ 0.1–0.2 ng/L for haloanisoles in drinking water; RSD 7–14.6% at LOQ; recovery 87–117%.
HS-SPME-GC-MS in wine (Evans et al. 1997)
TCA LOQ 5 ng/L (25–50× higher).
Supports sub-ng/L regulatory monitoring for off-flavor investigations.
Drinking water matrix; geosmin and MIB LOQs were 0.5 and 1 ng/L respectively.
Matrix effect correction SIDA Stable isotope dilution

TCA-d5 Application Scenarios


OIV-Compliant Cork Stopper TCA Analysis

Wine producers and cork manufacturers require validated, high-throughput methods to screen cork stoppers for releasable TCA before bottling. The OIV-MA-AS315-16 method specifies TCA-d5 as the primary internal standard for GC-MS quantification of TCA in cork soak solutions [1]. Using TCA-d5 ensures that the method meets the required LOQ of 5 ng/L and accuracy of ±8% [2], enabling reliable pass/fail decisions for cork batches and preventing costly taint-related recalls.

Ultra-Trace Haloanisole Profiling in Drinking Water

Wine destined for international markets must comply with strict sensory quality standards, with TCA detection thresholds as low as 1–4 ng/L. The validated HS-SPME–GC-MS method using TCA-d5 achieves an LOQ of 5 ng/L and precision of 5–13% R.S.D. [1]. This performance is unattainable with non-isotopic internal standards due to severe matrix effects in wine [2]. Laboratories selecting TCA-d5 can confidently report sub-ppt TCA concentrations, meeting the most stringent export requirements.

Cross-Matrix Method Development for TCA Analysis

Analytical method developers requiring simultaneous quantification of multiple haloanisoles (TCA, TeCA, PCA, TBA) in complex food matrices rely on TCA-d5 as a component of a multi-analyte SIDA approach. The PARAFAC-based HS-SPME–GC-MS method demonstrated that TCA-d5 enables unequivocal identification and quantification of TCA in the presence of co-eluting chlorophenols and other chloroanisoles, with decision limits (CCα) between 0.221 and 0.420 µg/L [1]. This validated performance supports the use of TCA-d5 as a cornerstone internal standard in comprehensive off-flavor screening panels.

Multi-Analyte Internal Standard Mixes for Off-Flavor Screening

Quality control laboratories that lack GC-MS instrumentation but must still quantify TCA in wine or cork samples use GC-ECD methods. The M+5 mass shift of TCA-d5 provides the chromatographic resolution necessary for accurate peak integration in SIDA-based GC-ECD, achieving LODs of 0.1 ng/L [1]. This makes TCA-d5 the only viable deuterated TCA internal standard for high-sensitivity ECD detection, enabling robust TCA analysis without the capital expense of mass spectrometry.

Application
Selection Property
Validation Focus
Cork taint regulatory analysis (GC-MS)
Co-eluting deuterated IS for matrix-effect compensation
OIV method compliance and SPME recovery
Drinking water off-flavor profiling
High isotopic enrichment for sub-ng/L sensitivity
Isotopic enrichment and carryover control
Cross-matrix TCA method development
Matrix-robust extraction recovery across liquid/solid samples
Recovery accuracy in wine, cork, and water matrices
Multi-analyte haloanisole screening
Certified deuterated IS mix for simultaneous analytes
Multi-component IS accuracy and NIST traceability

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